Cas no 77160-83-9 (Pentanoic acid,5-[(1-phenylcyclohexyl)amino]-)

Pentanoic acid,5-[(1-phenylcyclohexyl)amino]- structure
77160-83-9 structure
Product Name:Pentanoic acid,5-[(1-phenylcyclohexyl)amino]-
CAS No:77160-83-9
MF:C17H25NO2
MW:275.38590502739
CID:563116
PubChem ID:173576
Update Time:2025-04-19

Pentanoic acid,5-[(1-phenylcyclohexyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid,5-[(1-phenylcyclohexyl)amino]-
    • 5-(N-(1'-phenylcyclohexyl)amino)pentanoic acid
    • 5-[(1-phenylcyclohexyl)amino]pentanoic acid
    • 5-[(1-Phenylcyclohexyl)amino]pentans?ure
    • Acide 5-[(1-phénylcyclohexyl)amino]pentano?que
    • Pentanoic acid, 5-((1-phenylcyclohexyl)amino)-
    • 5-((1-PHENYLCYCLOHEXYL)AMINO)PENTANOIC ACID
    • PHENCYCLIDINE METABOLITE M7
    • SCHEMBL1261302
    • 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid
    • 5-Pchap
    • 5-(1-Phenylcyclohexylamino)valeric acid
    • Pentanoic acid, 5-[(1-phenylcyclohexyl)amino]-
    • CHEBI:63596
    • Q7118494
    • DTXSID30227920
    • UNII-BL9SJ9WN2A
    • 77160-83-9
    • BL9SJ9WN2A
    • CHEMBL358900
    • 5-[N-(1-phenylcyclohexyl)]aminovaleric acid
    • PCHP
    • Inchi: 1S/C17H25NO2/c19-16(20)11-5-8-14-18-17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,18H,2,5-8,11-14H2,(H,19,20)
    • InChI Key: RZGZMLICFFEUIQ-UHFFFAOYSA-N
    • SMILES: OC(CCCCNC1(C2C=CC=CC=2)CCCCC1)=O

Computed Properties

  • Exact Mass: 275.18865
  • Monoisotopic Mass: 275.189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.08
  • Boiling Point: 444.1°C at 760 mmHg
  • Flash Point: 222.4°C
  • Refractive Index: 1.549
  • PSA: 49.33
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